Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane
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Overview
Description
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is a chemical compound with the molecular formula C14H10F3NO4S It is known for its unique structural features, which include a benzyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a dioxo-lambda~6~-sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted phenyl compound followed by the introduction of a trifluoromethyl group. The final step involves the incorporation of the dioxo-lambda~6~-sulfane moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzyl[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane
- Benzyl[2-nitro-5-(difluoromethyl)phenyl]dioxo-lambda~6~-sulfane
- Benzyl[2-nitro-5-(trifluoromethyl)phenyl]oxo-lambda~6~-sulfane
Uniqueness
Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is unique due to the specific positioning of the nitro and trifluoromethyl groups, which influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzylsulfonyl-1-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)23(21,22)9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZACJHNBXTAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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